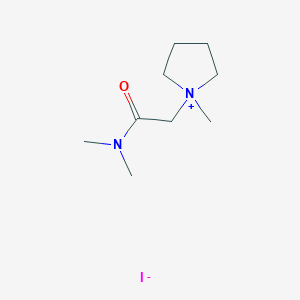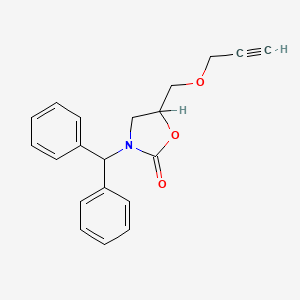![molecular formula C20H13Cl B14701749 9-[(3-Chlorophenyl)methylidene]-9H-fluorene CAS No. 23000-25-1](/img/structure/B14701749.png)
9-[(3-Chlorophenyl)methylidene]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(3-Chlorophenyl)methylidene]-9H-fluorene is an organic compound with the molecular formula C20H13Cl It is a derivative of fluorene, where the 9-position is substituted with a (3-chlorophenyl)methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3-Chlorophenyl)methylidene]-9H-fluorene typically involves the condensation of fluorene with 3-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9-[(3-Chlorophenyl)methylidene]-9H-fluorene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the (3-chlorophenyl)methylidene group to a (3-chlorophenyl)methyl group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and catalysts such as iron(III) chloride (FeCl3) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of (3-chlorophenyl)methyl derivatives.
Substitution: Formation of various substituted fluorene derivatives.
Scientific Research Applications
9-[(3-Chlorophenyl)methylidene]-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-[(3-Chlorophenyl)methylidene]-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 9-[(4-Chlorophenyl)methylidene]-9H-fluorene
- 9-[(2-Chlorophenyl)methylidene]-9H-fluorene
- 9-[(3-Bromophenyl)methylidene]-9H-fluorene
Uniqueness
9-[(3-Chlorophenyl)methylidene]-9H-fluorene is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
CAS No. |
23000-25-1 |
|---|---|
Molecular Formula |
C20H13Cl |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
9-[(3-chlorophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13Cl/c21-15-7-5-6-14(12-15)13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-13H |
InChI Key |
BALOVKADFGKBCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


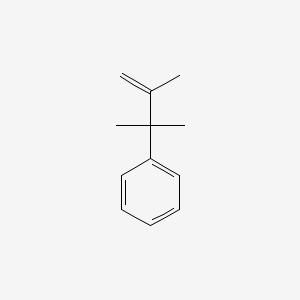
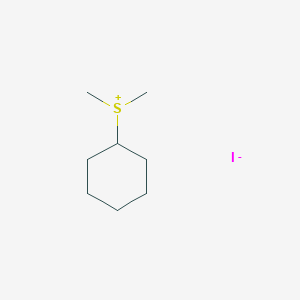
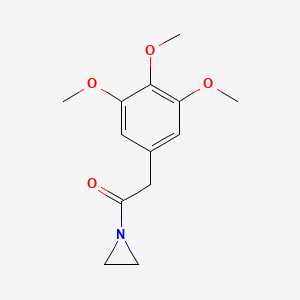

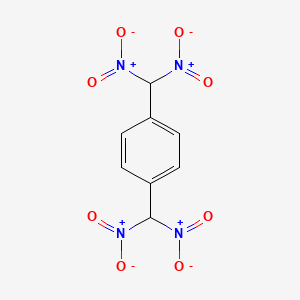
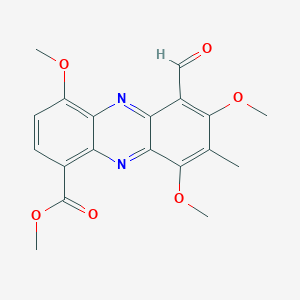

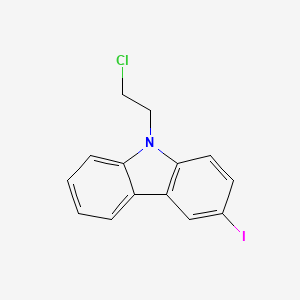
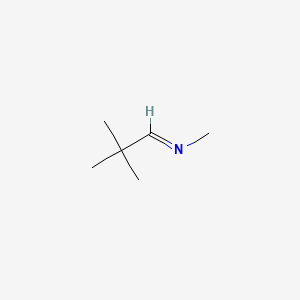


![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
